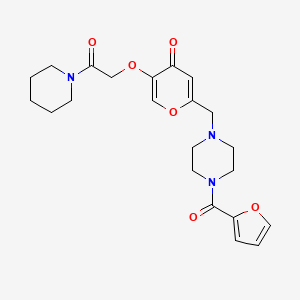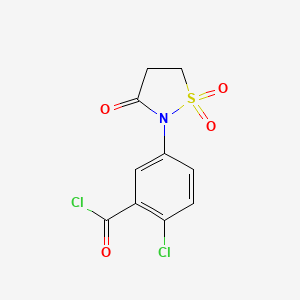
2-Chloro-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride is a chemical compound that belongs to the class of heterocyclic compounds containing sulfur and chlorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride typically involves condensation reactions with various nucleophiles. One common method involves the reaction between a chlorobenzoyl chloride and a thiazolidin derivative. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature or under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Acylation Reactions: The benzoyl chloride group can react with nucleophiles to form amides, esters, or thioesters.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed
The major products formed from these reactions include substituted benzoyl derivatives, such as amides, esters, and thioesters.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur and chlorine atoms.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive benzoyl chloride group.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride involves its reactive benzoyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows it to modify the structure and function of these molecules, potentially leading to enzyme inhibition or other biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzoyl chloride derivatives and thiazolidin-2-yl compounds, such as:
- 2-Chlorobenzoyl chloride
- 5-(1,1,3-Trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride
Uniqueness
What sets 2-Chloro-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride apart is its unique combination of a benzoyl chloride group with a thiazolidin-2-yl moiety. This structure imparts specific reactivity and potential biological activity that may not be present in other similar compounds.
Eigenschaften
IUPAC Name |
2-chloro-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO4S/c11-8-2-1-6(5-7(8)10(12)15)13-9(14)3-4-18(13,16)17/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOOTSAXQDURKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2'-(4-Ethoxyphenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2554170.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2554174.png)
![tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2554175.png)
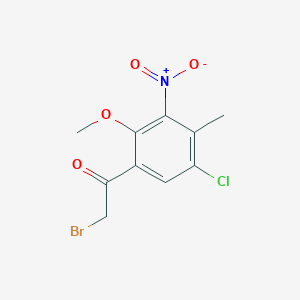
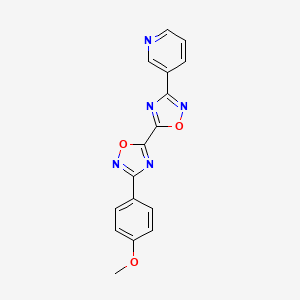

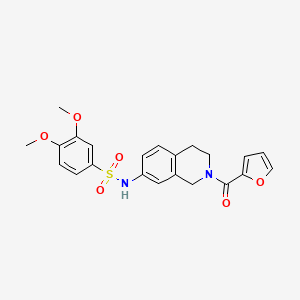
![3,4-diethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2554180.png)
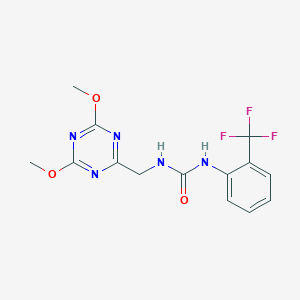
![1'-[(4-methoxyphenyl)acetyl]-4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidine] 1,1-dioxide](/img/structure/B2554184.png)
![1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole](/img/structure/B2554185.png)
![N-benzyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2554187.png)

